ADB-FUBIATA, also known by its IUPAC name 2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethyl-butanamide, is a synthetic cannabinoid first identified in 2021. It is structurally related to ADB-FUBICA but features an extended amide linker group, which has implications for its pharmacological properties. Synthetic cannabinoids like ADB-FUBIATA are known to produce psychoactive effects similar to delta-9-tetrahydrocannabinol, the active component of cannabis. Despite its psychoactive potential, ADB-FUBIATA has been associated with adverse health effects, including fatalities, highlighting concerns regarding its safety and regulation .
ADB-FUBIATA is classified as a synthetic cannabinoid within the broader category of new psychoactive substances. It emerged in response to regulatory changes that restricted access to traditional cannabinoids, particularly in regions like China where legislation was enacted to control various synthetic cannabinoids but did not encompass compounds with modified structures like ADB-FUBIATA. The compound is not currently scheduled under United States law, which poses challenges for monitoring and regulation .
The synthesis of ADB-FUBIATA involves several chemical reactions that modify existing cannabinoid structures. While specific synthetic routes are not extensively documented in public literature, the general approach typically includes:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are used to confirm the identity and purity of synthesized compounds .
ADB-FUBIATA has a complex molecular structure characterized by:
The structural modifications compared to its analogs include an extended amide linker, which influences its binding affinity and activity at cannabinoid receptors .
The chemical behavior of ADB-FUBIATA is primarily defined by its interactions with cannabinoid receptors:
These properties suggest a selective mechanism of action that could lead to varied psychoactive effects depending on dosage and individual physiology .
The mechanism of action for ADB-FUBIATA involves binding to cannabinoid receptors in the brain:
The specific pathways activated by ADB-FUBIATA remain less understood due to limited research on its pharmacodynamics .
ADB-FUBIATA presents several notable physical and chemical properties:
These properties influence both its detection in forensic applications and potential interactions within biological systems .
ADB-FUBIATA is primarily used in research settings for:
Due to its psychoactive properties, it serves as a subject for studies examining the risks associated with synthetic cannabinoids compared to traditional cannabis products .
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: